molecular formula C8H14O2 B3385028 (E)-2,4,4-trimethylpent-2-enoic acid CAS No. 60065-21-6

(E)-2,4,4-trimethylpent-2-enoic acid

Cat. No.: B3385028
CAS No.: 60065-21-6
M. Wt: 142.2 g/mol
InChI Key: WLWUSHPRMWJNAR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2,4,4-Trimethylpent-2-enoic acid is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . This compound is provided for research and development purposes and is labeled For Research Use Only; it is not intended for diagnostic or therapeutic applications . As an α, β-unsaturated carboxylic acid with a specific stereochemistry (E-configuration) and a branched alkyl chain, it serves as a valuable intermediate in organic synthesis . The compound is typically stored sealed in a dry environment at room temperature to maintain stability . While specific mechanistic studies on this exact molecule are limited, its structure suggests potential utility in several research areas. It can be investigated as a precursor or co-monomer in polymer chemistry, potentially influencing the properties of resulting materials . Furthermore, compounds of this class may be used in catalytic reactions, such as atom-economic hydrocarboxylation, to synthesize more complex carboxylic acid derivatives . Researchers value this building block for exploring new synthetic methodologies and developing novel chemical entities in fields such as materials science and green chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2,4,4-trimethylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(7(9)10)5-8(2,3)4/h5H,1-4H3,(H,9,10)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWUSHPRMWJNAR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(C)(C)C)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of E 2,4,4 Trimethylpent 2 Enoic Acid

Electrophilic and Nucleophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in (E)-2,4,4-trimethylpent-2-enoic acid is electron-rich, making it susceptible to attack by electrophiles. libretexts.org However, the presence of the electron-withdrawing carboxylic acid group deactivates the double bond towards electrophilic attack compared to a simple alkene. libretexts.org Conversely, the conjugation of the double bond with the carbonyl group creates electrophilic sites at both the carbonyl carbon and the β-carbon, rendering the molecule susceptible to nucleophilic attack. rsc.orgwikipedia.org

Electrophilic addition reactions, such as the addition of hydrogen halides (HX), typically proceed through a carbocation intermediate. pressbooks.pubopenstax.org The stability of this intermediate dictates the regioselectivity of the reaction. In the case of this compound, protonation of the double bond can lead to two possible carbocations. The more stable carbocation will be the one where the positive charge is better stabilized by the surrounding substituents.

Nucleophilic additions to α,β-unsaturated carbonyl compounds can occur via two main pathways: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition) to the β-carbon. youtube.comlibretexts.org The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates and amines, generally prefer 1,4-addition. fiveable.me

The stereochemistry of addition reactions to the double bond of this compound is influenced by the steric hindrance imposed by the bulky tert-butyl group and the methyl group at the α-position. These groups can direct the approach of the incoming reagent to one face of the double bond over the other, leading to diastereoselective transformations. beilstein-journals.org

For instance, in conjugate addition reactions, the incoming nucleophile will preferentially attack the less hindered face of the β-carbon, leading to the formation of a new stereocenter. The subsequent protonation of the resulting enolate intermediate can also be influenced by steric factors, potentially leading to the formation of a second stereocenter at the α-position. acs.org The relative stereochemistry of these two centers will depend on the specific reaction conditions and the nature of the reactants.

The α,β-unsaturated system of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. wikipedia.org The reactivity of the double bond in this context is enhanced by the electron-withdrawing nature of the carboxylic acid group. However, the steric bulk of the substituents on the double bond can hinder the approach of the diene, potentially requiring more forcing conditions for the reaction to proceed.

The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by well-established principles. The endo rule, for example, often predicts the major diastereomer. In the context of this compound, the facial selectivity of the cycloaddition would be influenced by the steric hindrance of the tert-butyl and methyl groups. Recent research has also explored iridium-catalyzed asymmetric formal [3 + 2] cycloadditions between carboxylic acids and vinylcyclopropanes, offering a pathway to highly enantioenriched tetrahydrofurans. acs.org While not specific to the title compound, this methodology highlights the potential for developing stereoselective cycloadditions involving α,β-unsaturated carboxylic acids.

Furthermore, α,β-unsaturated selenoaldehydes and selenoketones, which can be generated from the corresponding aldehydes and ketones, have been shown to undergo regioselective [4 + 2] dimerization and act as heterodienes or dienophiles in cycloaddition reactions. nih.gov This suggests that derivatization of the carboxylic acid group could open up alternative cycloaddition pathways.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in this compound is a versatile functional handle that can undergo a variety of transformations.

Esterification of this compound can be achieved through various methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.commasterorganicchemistry.com However, due to the steric hindrance around the carboxylic acid, this reaction may require prolonged reaction times or more forcing conditions.

Esterification Method Reagents Key Features
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄, TsOH)Equilibrium reaction, often requires excess alcohol and removal of water. masterorganicchemistry.commasterorganicchemistry.com
Steglich EsterificationAlcohol, DCC, DMAPMild conditions, suitable for sterically hindered alcohols and acids.
Benzotriazole EstersAlcohol, HOBt, EDC, Base (e.g., DMAP)Efficient for sterically hindered tertiary alcohols. researchgate.net
Using Peptide Coupling ReagentsAlcohol, TBTU, TATU, or COMU, Organic BaseGood yields at room temperature with various alcohols. organic-chemistry.org

Amidation reactions, to form the corresponding amides, can be carried out by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using peptide coupling reagents. The direct coupling of the carboxylic acid with an amine using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used method. google.com Similar to esterification, the steric hindrance of this compound may necessitate the use of more potent coupling agents or longer reaction times.

The reduction of the carboxylic acid group in this compound can lead to different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid to the corresponding primary alcohol, (E)-2,4,4-trimethylpent-2-en-1-ol. libretexts.org This reduction generally does not affect the carbon-carbon double bond.

Selective reduction of the double bond (conjugate reduction) while preserving the carboxylic acid can be achieved using specific catalytic systems. organic-chemistry.org For example, copper hydride (CuH) catalyzed asymmetric reduction of α,β-unsaturated carboxylic acids can lead to β-chiral aldehydes. nih.gov Biocatalytic methods using enzymes like carboxylic acid reductases (CARs) have also been developed for the reduction of α,β-unsaturated carboxylic acids to either the corresponding allylic alcohols or the saturated alcohols. semanticscholar.orgrsc.orgrsc.org

Decarboxylation of α,β-unsaturated carboxylic acids is not always straightforward and often requires specific conditions. stackexchange.com Simple thermal decarboxylation can occur, but the required temperatures can be high. stackexchange.com Catalytic methods, such as copper-catalyzed decarboxylative amination, have been developed to achieve decarboxylation under milder conditions and concurrently form new C-N bonds. ajchem-b.com Photocatalytic decarboxylation using visible light has also emerged as a method for the stereoselective synthesis of vinyl compounds from α,β-unsaturated carboxylic acids. acs.org Additionally, enzymatic decarboxylation using ferulic acid decarboxylase (Fdc1) has been studied, demonstrating a 1,3-dipolar cycloaddition mechanism. nih.gov

Reduction/Decarboxylation Pathway Reagents/Catalyst Product(s)
Carboxylic Acid ReductionLiAlH₄(E)-2,4,4-trimethylpent-2-en-1-ol libretexts.org
Conjugate ReductionCuH-based catalystsSaturated β-chiral aldehydes organic-chemistry.orgnih.gov
Biocatalytic ReductionCarboxylic Acid Reductases (CARs)Allylic alcohols or saturated alcohols semanticscholar.orgrsc.orgrsc.org
Catalytic Decarboxylative AminationCopper catalyst, Nitrogen sourceEnamines ajchem-b.com
Photocatalytic DecarboxylationVisible light, PhotocatalystVinyl compounds acs.org

Allylic Functionalization and Related Reactions

The allylic positions in this compound, specifically the methyl group at the α-position and the methylene (B1212753) group of the tert-butyl substituent, are potential sites for functionalization. However, the steric bulk of the tert-butyl group and the presence of the carboxylic acid can influence the reactivity of these positions.

Selenium-π-acid catalysis has been utilized for the regiocontrolled transpositional chlorination and imidation of internal alkenes, guided by boron substitution. rsc.org This suggests that derivatization of the substrate could enable selective allylic functionalization. Furthermore, hybrid catalytic systems combining organophotoredox and chiral chromium catalysts have been shown to effect the asymmetric allylation of aldehydes with unactivated alkenes through allylic C(sp³)–H functionalization. rsc.org

Radical-initiated three-component stereoselective allylation reactions have also been developed, providing access to highly functionalized allylated compounds. nih.gov These methods often involve the generation of a radical which then adds to a suitable acceptor. The applicability of these methods to this compound would depend on the compatibility of the reaction conditions with the carboxylic acid functionality.

Mechanistic Studies of Specific Catalytic Transformations

Currently, there is a notable absence of detailed mechanistic studies in the scientific literature focusing specifically on the catalytic transformations of this compound. While palladium-catalyzed cross-coupling reactions and other organometallic transformations are a cornerstone of modern synthetic chemistry, their application to this particular sterically hindered α,β-unsaturated carboxylic acid has not been extensively reported. The general principles of these catalytic cycles, however, can provide a hypothetical framework for predicting the behavior of this compound.

Palladium-Catalyzed Intermediates and Reaction Pathways

While specific experimental data for this compound is not available, the general mechanism of palladium-catalyzed reactions such as the Heck, Suzuki, or Stille couplings involves a series of well-established elementary steps. A typical catalytic cycle begins with the oxidative addition of an organohalide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by coordination of the alkene (in a Heck-type reaction) or transmetalation with an organometallic reagent (in Suzuki or Stille couplings). Subsequent migratory insertion or reductive elimination steps lead to the final product and regeneration of the palladium(0) catalyst. youtube.comresearchgate.net

In the context of this compound, the bulky tert-butyl group would likely exert a significant steric influence on the formation and stability of any palladium-catalyzed intermediates. This steric hindrance could affect the rate and feasibility of the coordination of the double bond to the palladium center and any subsequent insertion reactions.

Regioselectivity and Stereocontrol in Organometallic Catalysis

Achieving high levels of regioselectivity and stereocontrol is a central challenge in organometallic catalysis. For a substrate like this compound, the inherent asymmetry and electronic properties of the molecule would be key factors. In hypothetical catalytic additions to the double bond, the directing effects of the carboxylic acid group and the steric bulk of the tert-butyl group would be expected to play a crucial role in determining the regiochemical outcome of the reaction.

For instance, in a hypothetical hydrofunctionalization reaction, the addition of a nucleophile could occur at either the α or β position to the carboxyl group. The electronic nature of the catalyst and substrate, as well as the reaction conditions, would dictate the preferred site of attack. Similarly, maintaining the (E)-stereochemistry of the double bond or controlling the stereochemistry of newly formed chiral centers would require careful selection of chiral ligands on the metal catalyst.

Thermal and Photochemical Reactivity of this compound

Upon heating, α,β-unsaturated acids can potentially undergo decarboxylation, isomerization of the double bond, or polymerization, depending on the temperature and the presence of other reagents. The bulky tert-butyl group in this compound might influence its thermal stability.

Photochemical reactions of α,β-unsaturated carbonyl compounds are known to include [2+2] cycloadditions, E/Z isomerization, and hydrogen abstraction reactions. The specific outcome for this compound under UV irradiation would depend on the solvent, the presence of photosensitizers, and the wavelength of light used. The substitution pattern of the molecule would be a key determinant of the preferred reaction pathway.

Stereochemical Analysis and Isomeric Purity of E 2,4,4 Trimethylpent 2 Enoic Acid

Configurational Stability of the (E)-Double Bond

The geometry of the double bond in α,β-unsaturated carbonyl compounds is a determining factor in their physical and chemical properties. Generally, the (E)-isomer, where the larger substituents on the double bond are on opposite sides, is thermodynamically more stable than the corresponding (Z)-isomer due to reduced steric strain. This principle holds true for many α,β-unsaturated carboxylic acids, which are often synthesized stereoselectively to yield the (E)-isomer as the major product. rsc.org

However, the significant steric hindrance in (E)-2,4,4-trimethylpent-2-enoic acid, arising from the tert-butyl group at the C4 position and the methyl group at the C2 position, presents a unique case. Research on similarly highly sterically hindered olefins, such as (E)- and (Z)-2-tert-butyl-4,4-dimethyl-pent-2-enoic acid, has shown that both geometric isomers can be synthesized, suggesting that the energy barrier to isomerization might be substantial. ncert.nic.in The stability of the (E)-double bond is influenced by both steric and electronic factors. The bulky tert-butyl group exerts a significant steric effect, which can influence the planarity of the molecule and potentially lead to bond angle distortions to alleviate strain. researchgate.netresearchgate.net

Isomerization from the (E) to the (Z) form, or vice versa, can be induced under certain conditions, such as exposure to acid, base, or light. nih.govnih.govrsc.org For instance, acid-catalyzed isomerization can proceed through protonation of the carbonyl oxygen, leading to a resonance-stabilized carbocation that allows for rotation around the C2-C3 bond. libretexts.org Similarly, photochemical isomerization can occur via excitation to a triplet state where the double bond has single-bond character, allowing for rotation. nih.gov The high steric hindrance in this compound would likely necessitate more forcing conditions for such isomerization compared to less hindered analogues. Studies on other E/Z isomers of α,β-unsaturated compounds have shown that the stability and interconversion are highly dependent on the substitution pattern. nih.gov

Factors Influencing the Configurational Stability of the (E)-Double Bond
FactorDescriptionRelevance to this compound
Steric HindranceThe bulky tert-butyl and methyl groups create significant steric strain, which generally favors the trans (E) configuration to minimize non-bonded interactions.The large tert-butyl group is a dominant factor in maintaining the (E) configuration's relative stability. rsc.orgresearchgate.net
Electronic EffectsThe conjugation of the double bond with the carboxylic acid group provides electronic stabilization.This conjugation contributes to the overall stability of the planar system, favoring the (E) isomer.
Isomerization ConditionsExposure to acid, base, or UV light can provide a pathway for isomerization to the (Z) isomer.Due to high steric hindrance, more energetic conditions may be required for isomerization compared to less substituted alkenes. nih.govnih.gov

Impact of Chiral Centers on Stereochemical Outcomes in Derivative Synthesis

While this compound itself is achiral, the introduction of a chiral center during the synthesis of its derivatives can lead to the formation of stereoisomers. The stereochemical outcome of such reactions is profoundly influenced by the existing geometry of the molecule and the nature of the reagents used.

For instance, if a chiral reagent is used to introduce a new stereocenter, the bulky nature of the substituents on the this compound backbone can create a highly diastereoselective environment. The synthesis of chiral derivatives from achiral starting materials often relies on the use of chiral auxiliaries or catalysts. wikipedia.org In the context of derivatives of this compound, a chiral auxiliary attached to the carboxylic acid group could effectively shield one face of the molecule, directing an incoming reagent to the opposite face and thereby controlling the formation of a new stereocenter.

The synthesis of chiral compounds often involves the creation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization or chromatography. wikipedia.orgresearchgate.net For example, reacting racemic mixtures of carboxylic acids with a single enantiomer of a chiral amine leads to the formation of diastereomeric salts that can often be separated by crystallization. wikipedia.org A similar principle can be applied to derivatives of this compound where a chiral center is introduced.

Strategies for Stereochemical Control in Derivative Synthesis
StrategyDescriptionApplication to Derivatives of this compound
Chiral AuxiliariesA chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. It is later removed.An Evans oxazolidinone auxiliary could be attached to the carboxyl group to direct alkylation or other reactions at a specific position with high diastereoselectivity. wikipedia.org
Chiral CatalystsA chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other.Asymmetric hydrogenation or epoxidation of the double bond could be achieved using a chiral catalyst, leading to enantiomerically enriched products.
Substrate-Controlled DiastereoselectionAn existing chiral center in the substrate directs the formation of a new stereocenter.If a chiral alcohol is used to esterify the carboxylic acid, the resulting chiral ester could influence the stereochemical outcome of subsequent reactions on the alkene.

Advanced Methods for Stereoisomer Separation and Purity Assessment

The separation of stereoisomers and the accurate assessment of their purity are crucial in stereoselective synthesis. For a compound like this compound and its potential isomers or chiral derivatives, a combination of chromatographic and spectroscopic techniques is employed.

Stereoisomer Separation:

The separation of geometric isomers, such as the (E) and (Z) forms of 2,4,4-trimethylpent-2-enoic acid, can often be achieved by standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), as their different shapes lead to different interactions with the stationary phase. researchgate.netnih.gov For particularly challenging separations of sterically hindered alkenes, specialized stationary phases, such as those impregnated with silver ions that interact differently with the π-systems of the isomers, can be utilized. researchgate.net

The resolution of enantiomers of chiral derivatives of this compound requires chiral recognition. This is typically achieved through:

Chiral Chromatography: This involves the use of a chiral stationary phase (CSP) in HPLC or GC. The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and thus separation. mdpi.comnih.gov Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including carboxylic acids. nih.gov

Formation of Diastereomers: The enantiomeric mixture can be reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers can then be separated by standard chromatography or crystallization, after which the chiral auxiliary is removed to yield the pure enantiomers. wikipedia.orgresearchgate.net

Purity Assessment:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for assessing the isomeric purity of this compound. nih.gov

¹H NMR: The coupling constants between the vinyl protons can often distinguish between (E) and (Z) isomers. For (E) isomers, the coupling constant (³JHH) is typically larger (around 12-18 Hz) compared to (Z) isomers (around 7-12 Hz). However, for a tetrasubstituted alkene like this, this is not directly applicable. Instead, the chemical shifts of the substituents will differ between the two isomers due to different steric and electronic environments. nih.govchemistryviews.org

Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique can be used to determine the spatial proximity of protons. For the (E) isomer, an NOE would be expected between the proton of the C3-vinyl group and the protons of the methyl group at C2, which would be absent in the (Z) isomer.

Chiral Shift Reagents or Solvating Agents: To determine enantiomeric purity of chiral derivatives, chiral lanthanide shift reagents or chiral solvating agents can be added to the NMR sample. These agents form diastereomeric complexes with the enantiomers, causing their signals to be resolved in the NMR spectrum, allowing for quantification. youtube.com

Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatography (GC-MS or LC-MS), are also invaluable for the identification and quantification of isomers. nih.gov

Advanced Methods for Stereoisomer Separation and Purity Assessment
MethodPrincipleApplication for this compound and its Derivatives
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation of enantiomeric derivatives. Polysaccharide-based columns are often effective. nih.gov
Preparative GC/HPLCSeparation of compounds based on their physical properties on a larger scale.Isolation of pure (E) and potential (Z) isomers. nih.gov
¹H and ¹³C NMR SpectroscopyDifferent chemical environments of nuclei in different isomers lead to distinct chemical shifts and coupling constants.Determination of E/Z isomeric ratio and structural confirmation. nih.govchemistryviews.org
2D NMR (NOESY/ROESY)Detection of through-space interactions between protons.Unambiguous assignment of (E) and (Z) configurations.
Chiral NMR Solvating AgentsFormation of transient diastereomeric solvates that have different NMR spectra.Determination of enantiomeric excess of chiral derivatives. youtube.com

Derivative Chemistry and Analog Design of E 2,4,4 Trimethylpent 2 Enoic Acid

Synthesis of Substituted (E)-2,4,4-Trimethylpent-2-enoic Acid Derivatives

The synthesis of substituted derivatives of this compound can be approached through several established methods for creating α,β-unsaturated acids. These methods often involve the condensation of aldehydes and ketones with active methylene (B1212753) compounds.

One common approach is the Knoevenagel condensation , followed by decarboxylation. For instance, a substituted derivative could be synthesized by reacting an appropriate aldehyde with a malonic acid derivative in the presence of a base like pyridine (B92270) or piperidine (B6355638).

Another versatile method is the Wittig reaction or its Horner-Wadsworth-Emmons variant. These reactions involve the coupling of an aldehyde or ketone with a phosphorus ylide. For example, a substituted phosphorane can be reacted with glyoxylic acid to yield a substituted (E)-4-oxoalk-2-enoic acid.

Research into retinoid analogs has also led to the development of novel synthetic routes for highly substituted α,β-unsaturated systems, which could be adapted for the synthesis of derivatives of this compound. nih.gov

Modifications at the Carboxylic Acid Moiety: Esters, Amides, and Anhydrides

The carboxylic acid group of this compound is a prime site for chemical modification to produce esters, amides, and anhydrides. These derivatives can alter the compound's physicochemical properties, such as solubility, stability, and reactivity.

Esters

Esterification of this compound can be achieved through several standard methods. The most common is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed with an excess of the alcohol to drive the equilibrium towards the ester product.

The ethyl ester of this compound, Ethyl (E)-2,4,4-trimethylpent-2-enoate, is a known compound. nih.gov Its synthesis would likely follow a standard Fischer esterification protocol.

Reactant 1 Reactant 2 Catalyst Product Typical Yield
This compoundEthanolH₂SO₄Ethyl (E)-2,4,4-trimethylpent-2-enoateGood to Excellent
This compoundMethanolHClMethyl (E)-2,4,4-trimethylpent-2-enoateGood to Excellent
This compoundIsopropanolp-TSAIsopropyl (E)-2,4,4-trimethylpent-2-enoateGood

This table represents plausible esterification reactions based on general organic chemistry principles.

Amides

Amides of this compound can be synthesized by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). libretexts.org The acyl chloride can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) can be used to directly form the amide bond between the carboxylic acid and an amine under milder conditions. organic-chemistry.org Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids. orgsyn.org

Starting Material Reagent 1 Reagent 2 Product Typical Yield
This compoundSOCl₂Ammonia(E)-2,4,4-trimethylpent-2-enamideGood
This compoundDCCAnilineN-phenyl-(E)-2,4,4-trimethylpent-2-enamideModerate to Good
This compoundBoric AcidBenzylamineN-benzyl-(E)-2,4,4-trimethylpent-2-enamideGood

This table illustrates potential amide synthesis pathways.

Anhydrides

Symmetrical anhydrides of this compound can be prepared by reacting the carboxylic acid with a dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride. Another method involves the reaction of the corresponding acyl chloride with the sodium salt of the carboxylic acid. The Diels-Alder reaction between maleic anhydride and butadiene to form cis-Δ4-tetrahydrophthalic anhydride showcases a classic method for cyclic anhydride formation. orgsyn.org

Structural Variations of the Trimethylpentyl Chain

Designing analogs by modifying the trimethylpentyl chain of this compound can lead to compounds with altered steric and electronic properties.

One approach is to vary the substitution pattern of the pentyl chain. For example, analogs such as (E)-2,4-dimethylpent-2-enoic acid or (E)-2-tert-butyl-4,4-dimethylpent-2-enoic acid could be synthesized to investigate the impact of different alkyl groups on the molecule's activity. nih.govnih.gov The synthesis of such analogs would typically start from different carbonyl precursors in a condensation reaction.

Another strategy involves the introduction of functional groups or unsaturation into the trimethylpentyl chain. For instance, the synthesis of (E)-(2,4,5-trifluorophenyl)but-2-enoic acid demonstrates the incorporation of an aromatic ring, which can significantly alter the molecule's properties.

Heterocyclic Ring Formation Involving this compound Analogues

The α,β-unsaturated carbonyl moiety in this compound and its analogs is a versatile precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through Michael addition followed by an intramolecular cyclization.

For example, α,β-unsaturated acids can react with binucleophiles to form five- or six-membered rings. The reaction of an α,β-unsaturated ketone with a dinucleophile can lead to the formation of polycyclic fused ring systems, such as pyrazolines, benzodiazepines, and thiazines.

The synthesis of quinoxalines from 1,4-enediones, which can be derived from β-ketoesters, illustrates a pathway to nitrogen-containing heterocycles. rsc.org Furthermore, N-heterocyclic carbene (NHC) catalysis can be employed for the enantioselective synthesis of various heterocycles from α,β-unsaturated aldehydes or acid derivatives.

Reactant 1 Reactant 2 Resulting Heterocycle
α,β-Unsaturated enoateHydrazinePyrazolidinone
α,β-Unsaturated enoateSubstituted amidineDihydropyrimidinone
α,β-Unsaturated enoneo-Phenylenediamine1,5-Benzodiazepine

This table presents examples of heterocyclic ring systems that can be synthesized from α,β-unsaturated carbonyl compounds.

Advanced Spectroscopic and Chromatographic Methodologies for E 2,4,4 Trimethylpent 2 Enoic Acid Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of (E)-2,4,4-trimethylpent-2-enoic acid, offering a detailed view of the proton and carbon environments within the molecule. Due to the limited availability of experimentally derived spectral data in peer-reviewed literature, predicted NMR data serves as a valuable reference for the characterization of this compound. The following sections detail the expected spectral features based on computational predictions.

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The key structural features to be analyzed are the olefinic proton, the methyl group attached to the double bond, and the tert-butyl group. The acidic proton of the carboxylic acid group is also a key indicator, though its chemical shift can be highly variable.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-COOH10.0 - 13.0Singlet (broad)1H
C3-H6.8 - 7.2Singlet1H
C2-CH₃1.9 - 2.2Singlet3H
C4-(CH₃)₃1.0 - 1.3Singlet9H

Note: Predicted data is based on computational models and may vary from experimental values.

The olefinic proton at C3 is expected to appear as a singlet in the downfield region due to its vinylic nature and proximity to the electron-withdrawing carboxylic acid group. The methyl protons at C2 are also deshielded by the double bond and the carbonyl group, resulting in a singlet further downfield than typical alkyl protons. The nine equivalent protons of the tert-butyl group at C4 would produce a sharp singlet in the upfield region, characteristic of saturated alkyl groups. The broad singlet for the carboxylic acid proton is anticipated at a significantly downfield position.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal, allowing for the characterization of the carbonyl carbon, the olefinic carbons, and the different alkyl carbons.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (-COOH)170 - 175
C2128 - 132
C3145 - 150
C433 - 37
C4-(C H₃)₃29 - 33
C2-CH₃12 - 16
C530 - 34

Note: Predicted data is based on computational models and may vary from experimental values.

The carbonyl carbon (C1) of the carboxylic acid is expected to have the most downfield chemical shift. The two sp² hybridized carbons of the double bond (C2 and C3) will also be in the downfield region, with C3 being more deshielded due to its position further from the carbonyl group in the conjugated system. The sp³ hybridized carbons, including the quaternary carbon at C4, the tert-butyl methyl carbons, and the C2-methyl carbon, will appear in the upfield region of the spectrum.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, significant COSY correlations are not expected as most proton groups are isolated singlets. However, it would confirm the absence of proton-proton coupling between the olefinic proton and the alkyl groups.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C3, the C2-methyl group, and the C4-tert-butyl group by correlating them to their attached protons. For instance, the proton signal around 7.0 ppm would correlate with the carbon signal around 148 ppm, confirming the C3-H assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure. Key HMBC correlations for this compound would include:

The olefinic proton (C3-H) showing a correlation to the carbonyl carbon (C1), C2, C4, and the C2-methyl carbon.

The C2-methyl protons showing correlations to C1, C2, and C3.

The tert-butyl protons (C5) showing correlations to C3 and C4. These correlations would solidify the connectivity of the carbon skeleton and the placement of the functional groups, and the observation of a correlation between the C3-H and the C2-methyl protons would help to confirm the (E)-stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns observed.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the determination of the elemental formula, providing strong evidence for the compound's identity. The expected exact mass for the molecular ion [M+H]⁺ would be calculated based on the atomic masses of its constituent atoms (C₈H₁₄O₂).

Tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. The molecular ion is selected and subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation of this compound would likely proceed through characteristic pathways for α,β-unsaturated carboxylic acids.

Predicted Fragmentation Pattern:

A prominent fragmentation pathway would involve the loss of the tert-butyl group, which is a stable carbocation. Cleavage of the bond between C3 and C4 would result in a resonance-stabilized acylium ion. The loss of water or the carboxylic acid group are also common fragmentation pathways for carboxylic acids.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods provide definitive evidence for its key structural features: the carboxylic acid group and the carbon-carbon double bond.

The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region, which is a result of strong hydrogen bonding. Another key feature is the intense C=O stretching vibration, expected around 1700 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system is typically observed in the 1650-1600 cm⁻¹ range.

Raman spectroscopy complements IR by providing information on non-polar bonds. The C=C double bond in the molecular backbone, being relatively non-polar, gives a strong signal in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman-active.

A study on the related compound, trans-2-pentenoic acid, which also possesses an α,β-unsaturated carboxylic acid structure, supports these assignments. dergipark.org.tr The molecule was analyzed in both monomeric and dimeric forms, showing shifts in vibrational frequencies consistent with hydrogen bonding. dergipark.org.tr

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H (Carboxylic Acid)Stretching (H-bonded)2500 - 3300Strong, Very BroadWeak
C-H (Alkyl)Stretching2850 - 3000Medium to StrongMedium to Strong
C=O (Carboxylic Acid)Stretching~1700Very StrongMedium
C=C (Alkene)Stretching~1640Medium to WeakStrong
C-O (Carboxylic Acid)Stretching1210 - 1320StrongWeak
O-H (Carboxylic Acid)Bending920 - 950Medium, BroadWeak

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding the solid-state behavior of this compound.

Although specific crystal structure data for this compound is not available in the provided results, analysis of closely related α,β-unsaturated carboxylic acids, such as (E)-pent-2-enoic acid, provides a reliable model for its expected solid-state structure. nih.govresearchgate.net Such compounds typically crystallize in centrosymmetric space groups and exhibit planar conformations due to the sp² hybridization of the atoms in the carboxylic acid and alkene groups. nih.govresearchgate.net

The successful application of SCXRD is contingent upon the availability of high-quality single crystals. The growth of such crystals is influenced by factors like solvent choice, temperature, and supersaturation. mdpi.com A common and effective method for growing crystals of organic compounds is slow evaporation. researchgate.net

For a related compound, (E)-pent-2-enoic acid, suitable single crystals were obtained by the slow evaporation of an ethanolic solution at -30 °C over a period of one week. nih.gov A similar strategy, possibly exploring various solvents such as ethanol, acetone, or acetonitrile (B52724), would be a primary approach for growing single crystals of this compound. The material would be dissolved to near-saturation, and the solvent would be allowed to evaporate slowly in a controlled environment, promoting the formation of large, well-ordered crystals. researchgate.net

A defining feature of the crystal structure of carboxylic acids is the formation of robust supramolecular synthons, particularly the centrosymmetric dimer motif. researchgate.net In the solid state, two molecules of the carboxylic acid are expected to form a dimer via a pair of strong O-H···O hydrogen bonds between their carboxyl groups. nih.govresearchgate.net

This interaction is highly predictable and has been observed in the crystal structure of (E)-pent-2-enoic acid. nih.govresearchgate.net In this analogue, the molecules are linked into centrosymmetric dimers through these characteristic hydrogen bonds. researchgate.net The pressure applied to a crystal can reduce the distance between hydrogen-bonded atoms, potentially leading to symmetrical hydrogen bonds where the hydrogen atom is centered between the two oxygen atoms. github.io This dimerization significantly influences the physical properties of the compound, such as its melting point and solubility. The analysis of these hydrogen bonds is fundamental to crystal engineering and understanding the packing of molecules in the crystal lattice. researchgate.net

Table 2: Representative Crystallographic Data for Analogue (E)-pent-2-enoic acid

ParameterValueReference
Chemical FormulaC₅H₈O₂ researchgate.net
Molecular Weight100.11 researchgate.net
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
a (Å)6.7336 (13) researchgate.net
b (Å)6.7821 (13) researchgate.net
c (Å)7.2349 (14) researchgate.net
α (°)67.743 (2) researchgate.net
β (°)75.518 (2) researchgate.net
γ (°)64.401 (2) researchgate.net
Temperature (K)150 researchgate.net

Chromatographic Separation Techniques for Purification and Analysis

Chromatography is a cornerstone of chemical analysis and purification, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. mdpi.com For this compound, both gas and liquid chromatography are vital tools.

Gas Chromatography (GC) is a highly effective technique for assessing the purity of volatile and thermally stable compounds like this compound. nist.gov The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). pjps.pk

Purity is determined by the resulting chromatogram; a pure sample should ideally show a single peak. The presence of other peaks would indicate impurities. In the synthesis of the related (E)-pent-2-enoic acid, the final product was purified by distillation, yielding a purity of >99% as determined by GC. researchgate.net For the analysis of fatty acid esters, which are structurally similar, mass spectrometry is often coupled with GC (GC-MS) to identify the separated components based on their fragmentation patterns. pjps.pk

Table 3: Typical GC Parameters for Analysis of Carboxylic Acids

ParameterTypical Setting
Column TypeCapillary column with a polar stationary phase (e.g., wax-type or cyanopropyl-based)
Carrier GasHelium or Hydrogen
Injection ModeSplit/Splitless
Injector Temperature250 °C
Oven ProgramTemperature ramp (e.g., 50 °C to 250 °C) to ensure separation of components with different boiling points.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. sigmaaldrich.comrcilabscan.com It is particularly valuable for separating stereoisomers. researchgate.net

For purity analysis of this compound, a reverse-phase HPLC method is typically employed. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile and water, often with an acid additive like phosphoric or formic acid to ensure the carboxylic acid is in its protonated form. sielc.comsielc.com

Separating the (E) and (Z) stereoisomers (diastereomers if the compound were derivatized with a chiral agent) can be more challenging. While standard reverse-phase columns can sometimes separate geometric isomers, specialized columns or method optimization may be required. nih.gov Chiral HPLC, which uses a chiral stationary phase (CSP), is the premier method for separating enantiomers, and specific CSPs can also be effective for separating certain diastereomers. nih.govgcms.cz

Table 4: Illustrative HPLC Conditions for Analysis of Related Acids

ParameterConditionApplicationReference
ColumnNewcrom R1Purity analysis of 2-Pentenoic acid, 4-methyl- sielc.com
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acidPurity analysis of 2-Pentenoic acid, 4-methyl- sielc.com
ColumnJ'sphere-ODS-H80 (150 mm × 4.6 mm, 4 µm)Separation of two stereoisomers nih.gov
Mobile Phase0.05% trifluoroacetic acid in water-acetonitrile (85:15, v/v)Separation of two stereoisomers nih.gov
DetectionUV at 228 nmSeparation of two stereoisomers nih.gov

Biological Interactions and Enzymatic Transformations of E 2,4,4 Trimethylpent 2 Enoic Acid Analogues in Research Systems

Investigation of Molecular Interactions with Biomolecules in Model Systems

The study of how small molecules interact with biological macromolecules is fundamental to understanding their physiological roles and potential applications. For analogues of (E)-2,4,4-trimethylpent-2-enoic acid, these interactions are primarily investigated through protein-ligand binding studies and by examining their roles as substrates in enzymatic reactions.

In non-clinical research, a primary focus of protein-ligand binding studies for fatty acid analogues is their interaction with transport proteins, most notably serum albumin. Human serum albumin (HSA) is the most abundant protein in blood plasma and is a key transporter for a wide variety of endogenous and exogenous compounds, including fatty acids. nih.govwikipedia.org The binding of fatty acids to albumin is a critical determinant of their distribution, bioavailability, and metabolism.

The interaction between fatty acids and albumin is predominantly driven by nonpolar interactions between the hydrocarbon chain of the fatty acid and uncharged amino acid residues within the binding pockets of the protein. nih.gov The carboxylate head group of the fatty acid typically engages in polar interactions with basic amino acid residues, anchoring the ligand within the binding site. nih.gov HSA possesses multiple binding sites for long-chain fatty acids, each with varying affinities. nih.govwikipedia.org

Table 1: Characteristics of Fatty Acid Binding to Transport Proteins
ProteinLigand TypePrimary Interaction ForcesKey Structural Features of Binding SiteReferences
Human Serum Albumin (HSA)Long-chain fatty acidsHydrophobic interactions, polar interactions with carboxylate groupMultiple hydrophobic crevices, positively charged residues (e.g., Arginine, Lysine) nih.govnih.gov
Fatty Acid-Binding Proteins (FABPs)Saturated and unsaturated long-chain fatty acids, eicosanoidsHydrophobic interactions, hydrogen bonding with carboxylate groupInternal water-filled cavity, conserved basic amino acid residues nih.gov

The α,β-unsaturation in this compound makes it a potential substrate for enzymes that catalyze the reduction of carbon-carbon double bonds, such as enoate reductases (ERs). These enzymes, belonging to the Old Yellow Enzyme (OYE) family of flavoprotein oxidoreductases, are found in a variety of microorganisms and plants. harvard.eduacsgcipr.org They catalyze the stereospecific reduction of activated alkenes, typically α,β-unsaturated aldehydes, ketones, or carboxylates, using a reduced flavin mononucleotide (FMN) cofactor, which is in turn regenerated by NAD(P)H. acsgcipr.org

The substrate specificity of enoate reductases can be broad, encompassing a range of aliphatic and aromatic enoates. nih.govnih.gov For example, enoate reductases from various Clostridium species have been shown to reduce α,β-unsaturated carboxylates. nih.gov The interaction in the active site involves the binding of the substrate in a position that allows for the transfer of a hydride from the FMN cofactor to the β-carbon and subsequent protonation at the α-carbon, leading to a saturated product. harvard.edu The presence of bulky substituents, such as the trimethyl groups in this compound, could influence the binding affinity and catalytic efficiency of enoate reductases. Studies on the substrate selectivity of ERs have shown that while some can accommodate bulky groups, others are more specific for less sterically hindered substrates. nih.govrsc.org

Table 2: Substrate Specificity of Selected Enoate Reductases
Enzyme SourceSubstrate ClassObservations on SpecificityReferences
Clostridium tyrobutyricumα,β-Unsaturated carboxylatesExhibits broad substrate specificity. nih.gov
Clostridium sporogenesAromatic and aliphatic enoatesHigher activity towards aromatic enoates like cinnamic acid compared to short-chain aliphatic acids. nih.gov
Pseudomonas putidaα,β-Unsaturated aldehydes and ketonesDemonstrated activity on a range of substrates for potential use in enzyme cascade reactions. nih.gov

Biosynthetic Pathways and Metabolic Fates in Microorganisms and Plants

The synthesis and breakdown of fatty acid analogues in biological systems are governed by specific enzymatic pathways. For compounds like this compound, these pathways likely involve polyketide synthases for their formation and standard fatty acid degradation pathways for their catabolism.

The biosynthesis of branched-chain fatty acids is often linked to polyketide synthase (PKS) pathways, which share many similarities with fatty acid biosynthesis. nih.govwikipedia.org PKSs are large, multi-domain enzymes that build carbon chains through the sequential condensation of small carboxylic acid units. wikipedia-on-ipfs.org The structural diversity of polyketides arises from the selection of different starter and extender units, as well as the degree of reduction of the β-keto group at each condensation step. nih.gov

The biosynthesis of a branched-chain fatty acid analogue of this compound would likely initiate with a branched-chain starter unit. These starter units are typically derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine. nih.govnih.gov For example, the breakdown of valine can lead to the formation of isobutyryl-CoA, which can serve as a starter unit for a PKS, leading to an iso-branched fatty acid. The subsequent elongation steps would involve the addition of malonyl-CoA extender units, with the degree of unsaturation determined by the action of dehydratase (DH) and enoyl reductase (ER) domains within the PKS module. nih.gov The production of an α,β-unsaturated acid like the target compound would imply that the final enoyl-ACP intermediate is released from the synthase without undergoing the final reduction step.

The metabolic fate of this compound and its analogues in microorganisms likely involves pathways for fatty acid and xenobiotic degradation. The primary route for fatty acid catabolism is β-oxidation. However, the presence of branching and unsaturation in the target molecule would necessitate additional enzymatic steps.

Microbial degradation of unsaturated fatty acids is a well-documented process. asm.orgresearchgate.net For an α,β-unsaturated acid, the initial step might involve reduction of the double bond, as discussed in section 8.1.2, followed by standard β-oxidation. Alternatively, specialized isomerases can shift the position of the double bond to allow for the action of β-oxidation enzymes.

The extensive branching in this compound presents a steric hindrance to the enzymes of β-oxidation. The degradation of other branched-chain lipids, such as terpenoids, by microorganisms often involves initial oxidative modifications like hydroxylations, which can facilitate further breakdown. jmaps.inresearchgate.netnih.gov Various bacteria and fungi are known to biotransform terpenoids, which can have complex branched structures. jmaps.intandfonline.com These transformations can include hydroxylations, oxidations, and ring cleavages, mediated by enzymes such as cytochrome P450 monooxygenases. A similar initial oxidative attack could be a potential route for the degradation of highly branched fatty acids like the one .

Role as a Research Tool in Biochemical Assays

While direct evidence for the use of this compound as a tool in biochemical assays is not available, its structural analogues, particularly branched-chain fatty acids and their precursors, are relevant in various research contexts. For instance, branched-chain amino acids (BCAAs), the metabolic precursors to many branched-chain fatty acids, are the subject of numerous biochemical assays. nih.govsigmaaldrich.com These assays are used to study metabolic disorders and to understand the regulation of BCAA catabolism. nih.govresearchgate.net

Unsaturated fatty acids can be used as substrates in assays for enzymes involved in their metabolism, such as enoate reductases or enzymes of the β-oxidation pathway. nih.gov By using a structurally unique or labeled analogue, researchers can probe the active site of an enzyme, determine its substrate specificity, and elucidate its mechanism of action. Given its specific pattern of substitution, this compound, if synthesized and made available, could potentially serve as a specific substrate or inhibitor to characterize novel enzymes involved in branched and unsaturated fatty acid metabolism.

Research Applications of E 2,4,4 Trimethylpent 2 Enoic Acid and Its Derivatives

Precursor in the Synthesis of Complex Organic Molecules

While specific examples of (E)-2,4,4-trimethylpent-2-enoic acid as a direct precursor in the synthesis of complex organic molecules are not readily found, its structure suggests potential utility in several types of organic reactions. As a sterically hindered α,β-unsaturated carboxylic acid, it could be a substrate in reactions where high selectivity is required.

Potential synthetic applications could include:

Michael Additions: The bulky nature of the substituents might influence the stereochemical outcome of conjugate additions, potentially leading to the synthesis of chiral building blocks.

Diels-Alder Reactions: Although the electron-withdrawing nature of the carboxylic acid can activate the double bond for [4+2] cycloadditions, the steric bulk may necessitate specific catalysts or reaction conditions.

Functional Group Transformations: The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, and alcohols. The hindered nature of the surrounding groups could impart unique properties to these derivatives.

Further research would be needed to explore and validate these potential synthetic routes.

Application in Materials Science Research (e.g., Polymer Chemistry, Coatings)

The polymerization of sterically hindered acrylic monomers can lead to polymers with unique properties. While there is no specific data on the polymerization of this compound, research on other bulky acrylic monomers provides some insights into potential applications.

Table 1: Potential Polymer Properties Influenced by Sterically Hindered Monomers

PropertyPotential Influence of this compound
Glass Transition Temperature (Tg) The bulky side chains could restrict polymer chain mobility, potentially leading to a higher Tg.
Solubility The hydrophobic nature of the alkyl groups might render polymers soluble in nonpolar solvents.
Mechanical Properties Steric hindrance can affect the packing of polymer chains, influencing properties like hardness and flexibility.
Thermal Stability The bulky groups might provide steric protection to the polymer backbone, potentially enhancing thermal stability.

These potential properties suggest that polymers or copolymers derived from this compound could be of interest in the development of specialty coatings, adhesives, or other materials where specific physical characteristics are desired. However, experimental data is required to confirm these hypotheses.

Development as a Chemical Probe or Research Reagent

The unique structure of this compound could make it a candidate for development as a chemical probe or a specialized research reagent. Its sterically hindered nature could be exploited to study the geometric constraints of enzyme active sites or other biological receptors.

Possible areas of investigation include:

Enzyme Inhibition Studies: The molecule could be tested as an inhibitor for enzymes that process carboxylic acids, where the bulky groups might confer selectivity.

Reagent in Specific Chemical Transformations: Its derivatives could be used as reagents in organic synthesis where steric bulk is a critical factor for controlling reactivity or selectivity.

The development of this compound as a chemical probe or reagent is a nascent area that awaits dedicated research efforts.

Environmental Research and Degradation Pathways of E 2,4,4 Trimethylpent 2 Enoic Acid

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For (E)-2,4,4-trimethylpent-2-enoic acid, the key abiotic degradation pathways anticipated in the environment are photolysis and hydrolysis.

Photolytic degradation, or photodegradation, is the breakdown of molecules by photons, particularly from sunlight. The structure of this compound, specifically the α,β-unsaturated carbonyl group, suggests it may be susceptible to photodegradation. The conjugated π-electron system can absorb ultraviolet (UV) radiation, leading to electronic excitation and subsequent chemical reactions.

Direct photolysis occurs when the molecule itself absorbs light, while indirect photolysis involves other light-absorbing substances (photosensitizers) in the environment, such as humic acids or nitrate (B79036) ions, which generate reactive species like hydroxyl radicals (•OH) that then attack the target compound. The rate of photodegradation is influenced by factors like the intensity of solar radiation, the presence of photosensitizers, and the water clarity. For α,β-unsaturated carbonyl compounds, conjugation shifts the light absorption to longer, more environmentally relevant wavelengths. libretexts.org

Studies on acrylic acid-based polymers have shown that UV irradiation can lead to chain scission and degradation, indicating the susceptibility of the acrylate (B77674) structure to photochemical reactions. rsc.orgresearchgate.net The degradation of branched photo-labile poly(acrylic acid) has been demonstrated to proceed via decomposition of specific light-sensitive crosslinkers upon UV irradiation. rsc.org While these are polymers, the underlying chemistry of the acrylate moiety is relevant.

Table 1: Estimated Photodegradation Parameters for this compound in Aquatic Environments (Note: Data are illustrative and based on values for similar α,β-unsaturated carboxylic acids, as specific experimental data for the target compound are not available.)

Parameter Estimated Value Conditions Reference for Analogy
Quantum Yield 0.01 - 0.1 Near-surface water, 290-400 nm General range for unsaturated organic acids
Half-life (Direct Photolysis) Days to Weeks Summer, mid-latitude, clear water nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The carboxylic acid group of this compound is stable and not susceptible to hydrolysis. However, the ester derivatives of such acids can undergo hydrolysis. Studies on sterically hindered esters show that while they are resistant to saponification, the reaction can proceed under specific conditions. arkat-usa.orgresearchgate.net The α,β-unsaturated system in this compound is susceptible to nucleophilic attack at the β-carbon in what is known as a conjugate or Michael addition. libretexts.orgwikipedia.org In the environment, nucleophiles such as water or hydroxide (B78521) ions could potentially react, although such reactions are generally slow for acids compared to their corresponding esters.

Oxidative cleavage of the double bond by strong oxidizing agents like ozone or hydroxyl radicals is another possible abiotic transformation pathway. google.com These reactive oxygen species are present in the atmosphere and can be generated in sunlit surface waters.

Biotic Degradation Processes in Environmental Systems

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. This is often the most significant pathway for the removal of organic pollutants from the environment.

The biodegradability of this compound is expected to be influenced by its unique structural features: a branched carbon chain, a tertiary butyl group, and an α,β-unsaturated double bond.

Branched Structure: The high degree of branching, particularly the quaternary carbon at the 4-position (part of the t-butyl group), can pose a challenge for microbial degradation. Steric hindrance can prevent enzymes from accessing the molecule. However, some microorganisms have evolved pathways to degrade branched-chain fatty acids. nih.gov The degradation of these compounds often proceeds via α- or β-oxidation, similar to straight-chain fatty acids, but may require specific enzymes to handle the branch points. researchgate.net

Unsaturated Bond: The double bond can be a site for initial enzymatic attack. For some unsaturated fatty acids, degradation involves enzymes like enoyl-CoA hydratase or specific reductases that saturate the double bond before the carbon chain is shortened via β-oxidation. nih.gov

Xenobiotic Nature: As a synthetic compound, it is considered a xenobiotic. Microorganisms may degrade it through co-metabolism, where the breakdown is facilitated by enzymes produced for other substrates, or they may adapt over time to use it as a carbon and energy source. researchgate.net Studies on other acrylate esters have shown that they can be readily biodegraded by various microbial strains, such as Pseudomonas fluorescens. icm.edu.pl

The initial steps in the microbial metabolism of this compound could involve the saturation of the double bond, followed by oxidative pathways that break down the aliphatic chain.

Specific degradation products for this compound have not been documented in the literature. However, based on known metabolic pathways for similar compounds, a hypothetical degradation sequence can be proposed.

Initial microbial attack could lead to the formation of saturated and/or hydroxylated intermediates. For example, biotransformation of unsaturated fatty acids by microbial systems is known to produce hydroxy fatty acids. researchgate.net Subsequent β-oxidation would cleave two-carbon units from the carboxyl end. The presence of the t-butyl group would likely halt the β-oxidation process, potentially leading to the accumulation of a more persistent metabolite containing this structural feature.

Table 2: Plausible Biotic Degradation Products of this compound (Note: These are hypothetical products based on known microbial metabolic pathways for branched and unsaturated fatty acids.)

Proposed Product Name Chemical Formula Potential Formation Pathway
2,4,4-Trimethylpentanoic acid C₈H₁₆O₂ Saturation of the C=C double bond
3-Hydroxy-2,4,4-trimethylpentanoic acid C₈H₁₆O₃ Hydration of the double bond or hydroxylation
2,2-Dimethylpropanoic acid (Pivalic Acid) C₅H₁₀O₂ Cleavage of the carbon chain via oxidation

Persistence and Environmental Fate Modeling

The environmental persistence of a chemical is its ability to remain in a particular environment in an unchanged form. nih.gov It is a function of its resistance to all abiotic and biotic degradation processes. Given the steric hindrance from the t-butyl group and the quaternary α-carbon, this compound may exhibit a degree of persistence in the environment. nih.govresearchgate.net

Environmental fate models, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the persistence and distribution of chemicals when experimental data are lacking. researchgate.net These models use the chemical's structure and physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) to estimate its behavior in different environmental compartments like air, water, soil, and sediment.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2,2-Dimethyl-1-propanol
2,2-Dimethylpropanoic acid (Pivalic Acid)
2,4,4-Trimethylpentanoic acid
3-Hydroxy-2,4,4-trimethylpentanoic acid
Acrylic acid
Butyl acrylate
Enoyl-CoA hydratase
Ethyl acrylate
Methyl acrylate

Conclusion and Future Research Directions

Current Understanding and Research Gaps Regarding (E)-2,4,4-Trimethylpent-2-enoic Acid

Currently, there is a notable absence of dedicated research on this compound. While its chemical structure is known, specific data regarding its physicochemical properties, synthetic routes, spectroscopic data, biological activity, and environmental fate are not available in the public domain. This presents a clear and significant research gap. The lack of information on this compound stands in contrast to the broader knowledge available for other α,β-unsaturated carboxylic acids and branched-chain fatty acids, which are known to play various roles in chemistry and biology.

Emerging Synthetic Strategies and Methodological Advancements

The synthesis of α,β-unsaturated carboxylic acids is a well-established field in organic chemistry, and several methods could be adapted for the production of this compound. Future research should focus on exploring these established synthetic routes to enable further study of the compound.

Promising synthetic strategies include:

Knoevenagel-Doebner Condensation: This reaction, which involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a classic and efficient method for preparing (E)-α,β-unsaturated carboxylic acids. researchgate.net

Horner-Wadsworth-Emmons Reaction: This reaction provides excellent stereoselectivity and is a powerful tool for the synthesis of α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. chemistryviews.org

Palladium-Catalyzed Carbonylation: Recent advancements in catalysis offer direct routes to α,β-unsaturated carbonyl compounds through the carbonylation of various substrates. rsc.orgresearchgate.net These methods are often highly efficient and selective. rsc.org

Oxidation of α,β-Unsaturated Aldehydes: The corresponding aldehyde, (E)-2,4,4-trimethylpent-2-enal, could be synthesized and subsequently oxidized to the carboxylic acid.

Prospects for Advanced Characterization and Theoretical Studies

A fundamental step in understanding any novel compound is its thorough characterization. For this compound, a suite of modern analytical techniques should be employed to elucidate its structural and physicochemical properties.

Key Characterization Techniques:

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will be crucial for confirming the connectivity and stereochemistry of the molecule. Fourier-Transform Infrared (FTIR) spectroscopy will identify the characteristic functional groups, such as the carboxylic acid and the carbon-carbon double bond. Mass spectrometry will determine the exact molecular weight and fragmentation pattern.

Chromatography: Gas chromatography and high-performance liquid chromatography (HPLC) will be essential for assessing the purity of the synthesized compound.

Physical Properties: Determination of the melting point, boiling point, and solubility in various solvents will provide fundamental physicochemical data.

Theoretical studies, such as those employing Density Functional Theory (DFT), can complement experimental work by providing insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Unexplored Avenues in Biological and Environmental Research

The biological and environmental impact of this compound remains entirely unknown. Research in this area could uncover novel bioactivities or important environmental considerations.

Potential Areas of Biological Investigation:

Metabolic Effects: Branched-chain fatty acids are known to influence lipid and glucose metabolism. nih.govahajournals.org Investigating the effect of this compound on metabolic pathways in various cell lines could reveal potential therapeutic applications or toxicological concerns. nih.gov

Antimicrobial and Antifungal Activity: Many fatty acids and their derivatives exhibit antimicrobial properties. nih.gov Screening the target compound against a panel of bacteria and fungi could identify new preservative or therapeutic agents.

Cytotoxicity: The α,β-unsaturated carbonyl moiety can be reactive towards biological nucleophiles, and some compounds with this feature exhibit neurotoxicity. nih.gov It is therefore important to assess the cytotoxicity of this compound in relevant cell models.

Environmental Research Directions:

Biodegradability: The persistence of branched-chain fatty acids in the environment can be a concern. nih.gov Studies on the microbial degradation of this compound, particularly in anaerobic ecosystems, would be crucial for assessing its environmental fate. nih.govd-nb.info The high degree of branching may interfere with typical β-oxidation pathways, potentially leading to persistence. nih.gov

Toxicity to Aquatic Life: The potential for this compound to enter aquatic systems necessitates an evaluation of its toxicity to representative aquatic organisms.

Potential for Innovation in Research Applications

The unique structural features of this compound—a sterically hindered, branched-chain α,β-unsaturated carboxylic acid—suggest a range of potential applications that merit investigation.

Prospective Innovative Applications:

Polymer Chemistry: α,β-Unsaturated carboxylic acids and their esters are valuable monomers in the synthesis of polymers. wikipedia.org The bulky tert-butyl group in the target molecule could impart unique properties, such as altered thermal stability or solubility, to resulting polymers.

Fine Chemical Synthesis: The carboxylic acid and alkene functionalities provide two reactive handles for further chemical modification, making it a potentially useful building block for the synthesis of more complex molecules. chemistryviews.org

Material Science: Carboxylic acids are used to modify surfaces, for example, to create hydrophobic coatings. mdpi.com The structure of this compound could be leveraged to develop novel surface modifiers.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing (E)-2,4,4-trimethylpent-2-enoic acid?

  • Methodology :

  • Knoevenagel Condensation : React 2,4,4-trimethylpentan-3-one with malonic acid in the presence of a base (e.g., piperidine) to form the α,β-unsaturated intermediate. Subsequent acid hydrolysis yields the target compound .
  • Oxidative Pathways : Oxidation of (E)-2,4,4-trimethylpent-2-enol using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) under anhydrous conditions. Monitor reaction progress via TLC .
    • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the pure enantiomer.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :

  • ¹H NMR : Identify the vinylic proton (δ 6.2–6.8 ppm, doublet, J = 15–16 Hz) and carboxylic acid proton (δ 10–12 ppm, broad). Methyl groups appear as singlets (δ 1.2–1.4 ppm) .
  • ¹³C NMR : Carboxylic carbon (δ 170–175 ppm), conjugated double bond carbons (δ 120–130 ppm) .
    • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
    • X-Ray Crystallography : Resolve stereochemistry and bond geometry using SHELX programs for refinement .

Q. What are the common reactivity patterns of this compound?

  • Esterification : React with methanol/H₂SO₄ to form methyl esters.
  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield 2,4,4-trimethylpentanoic acid.
  • Decarboxylation : Thermal decomposition (200–250°C) produces CO₂ and 2,4,4-trimethylpent-1-ene .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical data?

  • DFT Calculations : Compare optimized geometries (bond lengths, angles) from Gaussian or ORCA software with X-ray data. For example, the C=C bond length (1.33–1.35 Å experimentally) should align with B3LYP/6-31G* predictions .
  • NMR Shift Prediction : Use ACD/Labs or ChemDraw to simulate spectra. Deviations >0.5 ppm may indicate solvent effects or conformational flexibility .

Q. What strategies enable stereochemical resolution of enantiomers (if applicable)?

  • Chiral Chromatography : Use Chiralpak® AD-H column with hexane/isopropanol (95:5) to separate enantiomers.
  • Enzymatic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) selectively modifies one enantiomer .

Q. How should researchers address contradictions in spectroscopic data?

  • Case Study : If observed ¹H NMR coupling constants (J) conflict with DFT-predicted dihedral angles, re-examine solvent polarity or dynamic effects (e.g., rotameric equilibria).
  • Error Analysis : Quantify systematic errors (e.g., instrument calibration) and apply statistical tests (t-test, ANOVA) to validate reproducibility .

Q. What are the stability considerations for this compound under varying conditions?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C).
  • pH Sensitivity : In aqueous solutions, the carboxylic acid group protonates below pH 4, affecting solubility and reactivity. Use buffered systems (pH 7–9) for kinetic studies .

Key Recommendations

  • Structural Validation : Confirm regiochemistry via single-crystal X-ray diffraction using SHELXL .
  • Data Reproducibility : Triplicate experiments and report confidence intervals for spectroscopic data.
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis due to irritant properties .

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Feasible Synthetic Routes

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(E)-2,4,4-trimethylpent-2-enoic acid
Reactant of Route 2
(E)-2,4,4-trimethylpent-2-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.